1-Methylcyclobutanecarboxylic acid

Description

The exact mass of the compound 1-Methylcyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

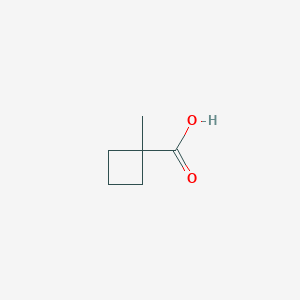

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZGQVRHZLOCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509084 | |

| Record name | 1-Methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32936-76-8 | |

| Record name | 1-Methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preparation of 1-Methylcyclobutanecarboxylic acid experimental procedure

An In-depth Technical Guide to the Synthesis of 1-Methylcyclobutanecarboxylic Acid

This technical guide provides a comprehensive experimental procedure for the synthesis of 1-methylcyclobutanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The described methodology is based on the carboxylation of a Grignard reagent, a robust and widely applicable method for the preparation of carboxylic acids.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, data presentation, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in this synthesis.

| Property | 1-Bromo-1-methylcyclobutane | Magnesium Turnings | Carbon Dioxide (Dry Ice) | Diethyl Ether | 1 M Hydrochloric Acid | 1-Methylcyclobutanecarboxylic Acid |

| Molecular Formula | C₅H₉Br | Mg | CO₂ | (C₂H₅)₂O | HCl | C₆H₁₀O₂ |

| Molecular Weight ( g/mol ) | 149.03[3] | 24.31 | 44.01 | 74.12 | 36.46 | 114.14[4][5] |

| Molar Equivalents | 1.0 | 1.2 | Excess | Solvent | As needed for quench | - |

| Typical Quantity | 14.9 g (0.1 mol) | 2.9 g (0.12 mol) | ~50 g | 200 mL | ~150 mL | - |

| Density | - | - | - | 0.713 g/mL | ~1.0 g/mL | 1.123 g/cm³[4] |

| Boiling Point (°C) | - | - | -78.5 (subl.) | 34.6 | ~100 | 203.5[4] |

| Melting Point (°C) | - | - | - | -116.3 | ~0 | - |

| CAS Number | 80204-24-6[3] | 7439-95-4 | 124-38-9 | 60-29-7 | 7647-01-0 | 32936-76-8[4][5] |

| Typical Yield | - | - | - | - | - | 75-85% |

Experimental Protocol

This procedure details the preparation of 1-methylcyclobutanecarboxylic acid via the carboxylation of 1-methylcyclobutylmagnesium bromide.

1. Preparation of the Grignard Reagent:

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Reaction Initiation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine is added as an initiator. A solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous diethyl ether (100 mL) is prepared and a small portion (~10 mL) is added to the magnesium turnings.[1] The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, the remaining solution of 1-bromo-1-methylcyclobutane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

2. Carboxylation:

-

Reaction Setup: The flask containing the Grignard reagent is cooled in an ice-salt bath. In a separate beaker, an excess of dry ice (solid carbon dioxide) is crushed into a powder.

-

Addition to Carbon Dioxide: The solution of the Grignard reagent is slowly poured, with vigorous stirring, onto the crushed dry ice.[1] Alternatively, the crushed dry ice can be added portion-wise to the cooled Grignard solution. A vigorous reaction will occur. The mixture is stirred until it reaches room temperature and the excess carbon dioxide has sublimed.

3. Workup and Purification:

-

Quenching: The reaction mixture is quenched by the slow, dropwise addition of 1 M hydrochloric acid (~150 mL) with cooling in an ice bath. The addition is continued until the aqueous layer is acidic to litmus paper and all magnesium salts have dissolved.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether (3 x 50 mL). The organic layers are combined.

-

Washing: The combined organic extracts are washed with brine (2 x 50 mL), and then dried over anhydrous sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclobutanecarboxylic acid.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent such as hexane.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-methylcyclobutanecarboxylic acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Bromo-1-methylcyclobutane | C5H9Br | CID 15570337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methylcyclobutanecarboxylic acid CAS number 32936-76-8 properties

An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid (CAS: 32936-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutanecarboxylic acid, identified by CAS Number 32936-76-8, is a cyclic carboxylic acid featuring a strained cyclobutane ring.[1] This structural motif makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its compact, three-dimensional structure is of significant interest to medicinal chemists, who utilize it to explore chemical space and introduce properties like metabolic stability or improved binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, applications, and safety protocols.

Physicochemical and Computed Properties

1-Methylcyclobutanecarboxylic acid is typically a colorless to pale yellow liquid at room temperature.[1] It has moderate solubility in polar solvents and is more readily soluble in organic solvents.[1] The quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32936-76-8 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 203.5 °C at 760 mmHg | [5][6] |

| Density | 1.123 g/cm³ | [5][6] |

| Flash Point | 91.8 °C | [6] |

| pKa (Predicted) | 5.00 ± 0.20 | [4][5] |

| XLogP3-AA | 1.1 | [3][4] |

| Topological Polar Surface Area | 37.3 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][6] |

| Hydrogen Bond Acceptor Count | 2 | [3][6] |

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and established principles of spectroscopic analysis.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | ~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH ). ~1.8-2.5 ppm (multiplets, 6H): Cyclobutane ring protons (-CH₂ -). ~1.3 ppm (singlet, 3H): Methyl protons (-CH₃ ). |

| ¹³C NMR | ~180-185 ppm: Carboxylic acid carbon (-C OOH). ~120-140 ppm: Quaternary carbon of the cyclobutane ring. ~30-40 ppm: Methylene carbons of the cyclobutane ring (-C H₂-). ~20-30 ppm: Methyl carbon (-C H₃). |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O (carbonyl) stretch. ~2950-2850 cm⁻¹: C-H stretch (aliphatic). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 114 (may be weak or absent). Key Fragments: m/z = 99 (loss of -CH₃), m/z = 69 (loss of -COOH), m/z = 57. |

Synthesis and Purification

A common and effective method for the preparation of 1-methylcyclobutanecarboxylic acid is the α-methylation of cyclobutanecarboxylic acid. This involves the formation of a dianion using a strong base, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol: Synthesis via Methylation

The following protocol is adapted from a documented synthetic method.[5]

-

Base Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (approx. 2.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Lithiation: Slowly add n-butyllithium (approx. 2.4 equivalents) to the solution while maintaining the temperature at 0 °C. Stir for 10-15 minutes to form lithium diisopropylamide (LDA).

-

Dianion Formation: Add cyclobutanecarboxylic acid (1.0 equivalent) to the LDA solution. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the dianion.

-

Methylation: Slowly add methyl iodide (approx. 1.3 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add a saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining reagents and dissolve the lithium carboxylate salt.

-

Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove neutral impurities. Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g., HCl). Extract the acidified aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylcyclobutanecarboxylic acid. Further purification can be achieved via vacuum distillation if necessary.

Synthesis and Purification Workflow

Applications in Research and Drug Development

While primarily used as a laboratory chemical for research and development, the true value of 1-methylcyclobutanecarboxylic acid lies in its utility as a structural motif in medicinal chemistry.[1][2]

-

Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic acid handle allows for standard transformations into esters, amides, and other functional groups, enabling its incorporation into larger scaffolds.[1][4][5]

-

Bioisosteric Replacement: The 1-methylcyclobutane group is a valuable bioisostere. In drug design, it can be used to replace other common groups, such as a gem-dimethyl, tert-butyl, or even a phenyl ring, to modulate a compound's physicochemical properties. This substitution can lead to:

-

Improved Metabolic Stability: The quaternary carbon and strained ring can block sites of metabolic oxidation.

-

Enhanced Solubility: Replacing larger, more lipophilic groups can improve aqueous solubility.

-

Modified Conformation: The rigid cyclobutane ring restricts bond rotation, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.

-

Role as a Bioisostere

Safety and Handling

1-Methylcyclobutanecarboxylic acid is classified as a hazardous substance and requires careful handling to minimize risk.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3][5] |

| Skin Irritation | H315 | Causes skin irritation. | [2][3] |

| Eye Irritation | H319 / H318 | Causes serious eye irritation / damage. | [2][3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3] |

| GHS Pictogram | GHS07 | Exclamation Mark | [2][5] |

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors, mist, or fumes.[2]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong bases.[2][5][6]

-

Disposal: Dispose of waste material at an authorized incinerator or through a licensed waste disposal company, in accordance with local and national regulations.[2]

References

Spectroscopic Profile of 1-Methylcyclobutanecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylcyclobutanecarboxylic acid, a key molecule in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

1-Methylcyclobutanecarboxylic acid (C₆H₁₀O₂) is a saturated monocarboxylic acid with a cyclobutane ring. Its structural features give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes. This guide presents a detailed analysis of its spectral properties and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry of 1-methylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-Methylcyclobutanecarboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of 1-Methylcyclobutanecarboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for 1-methylcyclobutanecarboxylic acid were not found in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 1-Methylcyclobutanecarboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific experimental IR data for 1-methylcyclobutanecarboxylic acid were not found in the provided search results. The table is structured for the inclusion of such data when available. Carboxylic acids typically exhibit a broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700-1725 cm⁻¹, and C-O stretching in the 1210-1320 cm⁻¹ region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-Methylcyclobutanecarboxylic Acid

| m/z | Relative Intensity (%) | Assignment |

| 114.0681 | Data not available | [M]⁺ (Molecular Ion) |

Note: The exact mass of 1-methylcyclobutanecarboxylic acid is 114.0681 g/mol .[1] The fragmentation pattern is not available in the search results but is expected to show characteristic losses for a carboxylic acid.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of small organic acids are outlined below. These represent general procedures that can be adapted for 1-methylcyclobutanecarboxylic acid.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small organic acid involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

General ¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Instrumentation: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra of carboxylic acids can be obtained using various techniques, including as a neat liquid, a KBr pellet for solids, or as a solution.

General Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for small molecules.

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: For volatile compounds, a direct injection of a dilute solution in a suitable solvent is performed. For less volatile carboxylic acids, derivatization (e.g., esterification) may be necessary.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Separation: The sample is vaporized and separated on a GC column.

-

MS Analysis: The separated components are ionized (typically by EI), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 1-methylcyclobutanecarboxylic acid.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of 1-methylcyclobutanecarboxylic acid. While specific experimental data is not yet publicly available in widespread databases, the provided general data for carboxylic acids and the outlined experimental protocols offer a solid foundation for researchers working with this compound. The structured tables and workflow diagram are designed to be populated with experimental data as it becomes available, serving as a dynamic resource for the scientific community.

References

Physical and chemical properties of 1-Methylcyclobutanecarboxylic acid

An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methylcyclobutanecarboxylic acid, alongside detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

1-Methylcyclobutanecarboxylic acid, with the CAS number 32936-76-8, is a substituted carboxylic acid.[1] Its core properties are summarized in the tables below.

Table 1: Physical Properties of 1-Methylcyclobutanecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| Appearance | Not definitively reported; likely a liquid or low-melting solid | Inferred |

| Boiling Point | 203.5 °C at 760 mmHg | [2][4] |

| Melting Point | Not available (N/A) | [2] |

| Density | 1.122 g/cm³ | [2] |

| Flash Point | 92 °C | [2] |

| pKa | ~5.00 (Predicted) | [4] |

| Solubility | Expected to be soluble in organic solvents like chloroform and methanol[5]; likely sparingly soluble in water. | Inferred |

Table 2: Chemical Identifiers of 1-Methylcyclobutanecarboxylic Acid

| Identifier | Value | Source(s) |

| IUPAC Name | 1-methylcyclobutane-1-carboxylic acid | [1] |

| CAS Number | 32936-76-8 | [1][4] |

| PubChem CID | 12757488 | [1][2] |

| SMILES | CC1(CCC1)C(=O)O | [1] |

| InChI | InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the methyl and cyclobutane ring protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.

-

δ ~12.0 ppm (s, 1H, -COOH) : The carboxylic acid proton signal is typically broad and can vary in chemical shift depending on concentration and solvent.

-

δ ~2.0-2.6 ppm (m, 4H, -CH₂-CH₂-) : The methylene protons on the cyclobutane ring adjacent to the quaternary carbon.

-

δ ~1.8-2.2 ppm (m, 2H, -CH₂-) : The methylene protons on the cyclobutane ring further from the quaternary carbon.

-

δ ~1.5 ppm (s, 3H, -CH₃) : The methyl protons.

Predicted ¹³C NMR Spectrum (CDCl₃)

The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule.

-

δ ~183 ppm (-COOH) : The carbonyl carbon of the carboxylic acid.

-

δ ~40 ppm (C(CH₃)(COOH)) : The quaternary carbon of the cyclobutane ring.

-

δ ~30 ppm (-CH₂-) : The methylene carbons of the cyclobutane ring.

-

δ ~20 ppm (-CH₃) : The methyl carbon.

Predicted IR Spectrum

The infrared spectrum will be characterized by the strong absorptions of the hydroxyl and carbonyl groups of the carboxylic acid functional group.[6]

-

3300-2500 cm⁻¹ (broad) : O-H stretching vibration of the carboxylic acid, which is typically very broad due to hydrogen bonding.

-

~2950 cm⁻¹ : C-H stretching vibrations of the alkyl groups.

-

~1710 cm⁻¹ (strong) : C=O stretching vibration of the carboxylic acid (dimer).

-

~1210-1320 cm⁻¹ : C-O stretching vibration.

-

~920 cm⁻¹ (broad) : O-H bend (out-of-plane).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 1-Methylcyclobutanecarboxylic acid.

Synthesis of 1-Methylcyclobutanecarboxylic Acid

This protocol is adapted from a general procedure for the α-methylation of carboxylic acids. The synthesis involves the deprotonation of cyclobutanecarboxylic acid followed by alkylation with methyl iodide.

Caption: Synthesis of 1-Methylcyclobutanecarboxylic Acid.

-

Cyclobutanecarboxylic acid

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask

-

Dropping funnels

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or argon gas supply

-

Rotary evaporator

-

Preparation of LDA: In a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Methylcyclobutanecarboxylic acid.

Purification by Vacuum Distillation

Purification of the crude product can be achieved by vacuum distillation.[7]

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

-

Set up the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude 1-Methylcyclobutanecarboxylic acid in the distillation flask.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Gradually reduce the pressure and begin heating the distillation flask.

-

Collect the fraction that distills at the appropriate temperature and pressure. Given the boiling point of 203.5 °C at atmospheric pressure, the distillation should be performed under a high vacuum.

Analysis

The purity of the synthesized carboxylic acid can be determined by titration with a standardized solution of sodium hydroxide.[8][9]

Caption: Workflow for Titration of 1-Methylcyclobutanecarboxylic Acid.

-

Accurately weigh a sample of the purified 1-Methylcyclobutanecarboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).

-

Calculate the purity based on the volume of NaOH solution used, its concentration, and the initial mass of the acid.

For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required.[10]

-

Derivatization (Methylation): React a small sample of the acid with an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane in methanol, or by Fischer esterification with methanol and a catalytic amount of sulfuric acid).

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

HPLC can be used for the direct analysis of the carboxylic acid.[11][12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile).

-

Column: A reverse-phase column (e.g., C18).

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the carboxyl group is a weak chromophore.

-

Isocratic or Gradient Elution: Depending on the sample matrix, either an isocratic or gradient method can be developed to achieve adequate separation.

Safety Information

1-Methylcyclobutanecarboxylic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of 1-Methylcyclobutanecarboxylic acid for research and development purposes. It is crucial to consult the relevant Safety Data Sheet (SDS) before handling this compound and to perform all experimental work with appropriate safety precautions.

References

- 1. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. CAS 32936-76-8 | 1-Methylcyclobutanecarboxylic acid - Synblock [synblock.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]

- 6. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. umb.edu.pl [umb.edu.pl]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. metbio.net [metbio.net]

- 11. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Formation of 1-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for the key synthetic transformations.

Introduction

1-Methylcyclobutanecarboxylic acid is a substituted cyclobutane derivative whose rigid four-membered ring structure is of significant interest in the design of novel therapeutic agents and functional materials. The synthesis of this compound can be approached through several strategic pathways, primarily involving the initial construction of the cyclobutane ring followed by methylation, or the rearrangement of a larger ring system. This guide will focus on the most prevalent and reliable methods for its preparation.

Primary Synthetic Routes and Mechanisms

The formation of 1-methylcyclobutanecarboxylic acid is most commonly achieved via a multi-step synthesis starting from diethyl malonate. An alternative conceptual pathway involves the Favorskii rearrangement of a substituted cyclopentanone.

Malonic Ester Synthesis of the Cyclobutane Ring

The malonic ester synthesis is a robust method for the formation of cycloalkanecarboxylic acids. The synthesis of the precursor, cyclobutanecarboxylic acid, involves the initial formation of diethyl 1,1-cyclobutanedicarboxylate.

The mechanism proceeds in three key stages:

-

Deprotonation: Diethyl malonate, with its acidic α-hydrogens (pKa ≈ 13), is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1]

-

Cyclization (Intramolecular Alkylation): The nucleophilic enolate undergoes a double SN2 reaction with a 1,3-dihalopropane, such as 1,3-dibromopropane. The first alkylation is followed by a second deprotonation and an intramolecular cyclization to form the cyclobutane ring.[2][3] 1,3-dibromopropane is often favored over 1,3-dichloropropane due to the better leaving group ability of bromide.[4]

-

Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide, followed by acidification.[5] Subsequent heating leads to decarboxylation, yielding cyclobutanecarboxylic acid.[5]

α-Methylation of Cyclobutanecarboxylic Acid

The final step to achieve 1-methylcyclobutanecarboxylic acid is the methylation at the α-position of the carboxylic acid. This is typically achieved by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a dianion, followed by quenching with an electrophile such as methyl iodide.

Favorskii Rearrangement (Conceptual Alternative)

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-haloketones to form carboxylic acids or their derivatives.[6][7] While not a direct synthesis of 1-methylcyclobutanecarboxylic acid, it represents a viable conceptual route. For instance, the rearrangement of 2-chloro-2-methylcyclopentanone in the presence of a base like hydroxide would be expected to yield 1-methylcyclobutanecarboxylic acid.

The mechanism involves the formation of an enolate, which then cyclizes to a cyclopropanone intermediate.[8][9] This intermediate is subsequently attacked by a nucleophile (hydroxide), leading to the opening of the cyclopropanone ring to form the more stable carbanion, which is then protonated to give the final carboxylic acid product.[6][8]

Quantitative Data

The following tables summarize the yields and conditions for the key reactions in the synthesis of 1-methylcyclobutanecarboxylic acid via the malonic ester route.

| Reaction | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Cyclization | Diethyl malonate, 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | Reflux | 2.25 hours | 53-55% | [4][10] |

| Hydrolysis | Diethyl 1,1-cyclobutanedicarboxylate | Potassium Hydroxide | Ethanol | Reflux | 2 hours | High | [5] |

| Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Heat | Neat | 160-170 °C | - | >80% | [5][10] |

Experimental Protocols

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure is adapted from Organic Syntheses.[10]

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute ethanol.

-

Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition inlet, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1,3-dibromopropane.

-

Cyclization: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a gentle reflux. The addition should take approximately 1.5 hours.

-

Workup: After the addition is complete, continue to reflux with stirring for an additional 45 minutes. Distill off the ethanol. Cool the reaction mixture and add 900 mL of cold water. Separate the organic layer and extract the aqueous layer with three 500-mL portions of ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the ether by distillation and distill the residue under vacuum. The product is collected at 91-96°C/4 mm Hg.

Synthesis of Cyclobutanecarboxylic Acid

This procedure is adapted from Organic Syntheses.[5]

-

Hydrolysis: Reflux the diethyl 1,1-cyclobutanedicarboxylate from the previous step for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

-

Isolation of Dicarboxylic Acid: Distill off most of the ethanol and evaporate the remaining mixture to dryness. Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid. Boil the solution to remove CO2, then make it slightly alkaline with ammonia. The dicarboxylic acid can be isolated by precipitation or extraction.

-

Decarboxylation: Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil bath at 160–170°C until the evolution of carbon dioxide ceases. Then, raise the bath temperature to 210–220°C and collect the cyclobutanecarboxylic acid, which distills at 189–195°C.

Synthesis of 1-Methylcyclobutanecarboxylic Acid

This is a general procedure for the α-alkylation of a carboxylic acid.

-

Preparation of LDA: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C and add n-butyllithium (2.1 equivalents) dropwise. Stir for 30 minutes.

-

Dianion Formation: To the LDA solution at -78°C, add a solution of cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to 0°C and stir for 1 hour.

-

Alkylation: Cool the solution back to -78°C and add methyl iodide (1.1 equivalents) dropwise. Stir at this temperature for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 1M HCl and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-methylcyclobutanecarboxylic acid can be purified by vacuum distillation or recrystallization.

Visualizations

Reaction Pathways and Workflows

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Favorskii_rearrangement [chemeurope.com]

- 8. adichemistry.com [adichemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity and Derivatives of 1-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and derivatives of 1-methylcyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential applications of this scaffold. This document details the synthesis of the parent acid, its key reactions, and the preparation of important derivatives such as esters, amides, and the corresponding acid chloride. Furthermore, it explores the broader reactivity of the cyclobutane ring, including ring-expansion reactions, and discusses the relevance of 1-methylcyclobutane derivatives in medicinal chemistry, with a focus on their potential as Janus kinase (JAK) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to facilitate practical application and further research.

Introduction

The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional geometry that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 1-Methylcyclobutanecarboxylic acid, a key building block within this class, provides a versatile platform for the synthesis of a diverse range of derivatives. Its rigid, non-planar structure allows for the precise spatial orientation of functional groups, a critical aspect in the design of targeted therapeutics.[2] This guide will delve into the synthesis, reactivity, and derivatization of 1-methylcyclobutanecarboxylic acid, with a particular focus on its applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 1-methylcyclobutanecarboxylic acid is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 32936-76-8 | [3] |

| Melting Point | 203 °C | [3] |

| Boiling Point | 203.5 °C at 760 mmHg | [3] |

| Density | 1.123 g/cm³ | [3] |

| pKa (Predicted) | 5.00 ± 0.20 | [3] |

| LogP | 1.26 | [3] |

| Flash Point | 91.8 °C | [3] |

Synthesis of 1-Methylcyclobutanecarboxylic Acid

The synthesis of 1-methylcyclobutanecarboxylic acid is most commonly achieved through the α-methylation of cyclobutanecarboxylic acid. This method provides a straightforward and efficient route to the desired product.

Synthesis Pathway

Caption: Synthesis of 1-Methylcyclobutanecarboxylic Acid.

Experimental Protocol: α-Methylation of Cyclobutanecarboxylic Acid

Materials:

-

Cyclobutanecarboxylic acid

-

Lithium diisopropylamide (LDA)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

-

A solution of cyclobutanecarboxylic acid in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 30 minutes to ensure complete deprotonation at the α-position.

-

Methyl iodide is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-methylcyclobutanecarboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of 1-methylcyclobutanecarboxylic acid undergoes a variety of standard transformations, allowing for the synthesis of a wide range of derivatives.

Formation of Derivatives

Caption: Key Derivatives of 1-Methylcyclobutanecarboxylic Acid.

Experimental Protocols for Derivative Synthesis

Procedure: 1-Methylcyclobutanecarboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the ester.

Procedure: To a solution of 1-methylcyclobutanecarboxylic acid in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU or DCC is added, along with a non-nucleophilic base (e.g., DIPEA). The desired amine is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is dried and concentrated to afford the amide.

Procedure: 1-Methylcyclobutanecarboxylic acid is treated with an excess of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating. The excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 1-methylcyclobutanecarbonyl chloride, which is often used immediately in subsequent reactions without further purification.

Procedure: In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF is prepared.[4] A solution of 1-methylcyclobutanecarboxylic acid in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give (1-methylcyclobutyl)methanol.[5]

Reactions Involving the Cyclobutane Ring and Decarboxylation

Beyond the reactions of the carboxylic acid group, the strained cyclobutane ring can participate in unique transformations. Additionally, decarboxylative reactions can be employed to generate other functional groups.

Ring Expansion Reactions

Under certain conditions, particularly those involving carbocation intermediates, the strained four-membered ring of 1-methylcyclobutane derivatives can undergo ring expansion to form more stable five-membered rings. For instance, the treatment of a derivative such as 1-(1-chloroethyl)-1-methylcyclobutane under E1 conditions can lead to a ring-expanded cyclopentene product.[6] This rearrangement is driven by the relief of ring strain.

Decarboxylative Halogenation (Hunsdiecker Reaction)

General Protocol: The silver salt of 1-methylcyclobutanecarboxylic acid is prepared by treating the acid with silver oxide. The dried silver salt is then suspended in an inert solvent like carbon tetrachloride, and a stoichiometric amount of bromine is added.[8] The mixture is heated under reflux until the reaction is complete. The silver bromide precipitate is filtered off, and the resulting 1-bromo-1-methylcyclobutane can be isolated from the filtrate.

Curtius Rearrangement

The Curtius rearrangement provides a route from a carboxylic acid to a primary amine with one fewer carbon atom, via an isocyanate intermediate.[9]

General Protocol: 1-Methylcyclobutanecarbonyl chloride is first converted to the corresponding acyl azide by reaction with sodium azide. The acyl azide is then carefully heated in an inert solvent (e.g., toluene), which leads to the rearrangement to 1-isocyanato-1-methylcyclobutane with the loss of nitrogen gas.[1] The isocyanate can then be hydrolyzed with aqueous acid to yield 1-methylcyclobutanamine.

Role in Drug Development and Biological Activity

The 1-methylcyclobutane moiety is a valuable scaffold in drug design due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.

Janus Kinase (JAK) Inhibition

Derivatives of methylcyclobutane have been identified as potent inhibitors of Janus kinases (JAKs).[2] The JAK family of enzymes plays a crucial role in the signaling of numerous cytokines and growth factors, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, the associated JAKs are brought into close proximity, where they phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.

Caption: The JAK-STAT Signaling Pathway and Inhibition by Methylcyclobutane Derivatives.

Methylcyclobutane-containing compounds have been designed to fit into the ATP-binding pocket of JAKs, thereby inhibiting their kinase activity and blocking the downstream signaling cascade.[11] This mechanism of action makes them promising therapeutic agents for the treatment of diseases driven by aberrant JAK-STAT signaling.

Conclusion

1-Methylcyclobutanecarboxylic acid is a versatile building block with a rich chemistry that allows for the synthesis of a wide array of derivatives. Its unique structural features make it an attractive scaffold for medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with detailed experimental protocols and pathway diagrams to aid researchers in their exploration of this promising chemical entity. Further investigation into the biological activities of its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. US20110207754A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. KR101836538B1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1-Methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methylcyclobutanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established estimation methodologies and outlines detailed experimental protocols for the determination of key thermodynamic parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science, enabling a deeper understanding and prediction of the molecule's behavior in various chemical and biological systems.

Introduction

1-Methylcyclobutanecarboxylic acid is a saturated monocarboxylic acid containing a cyclobutane ring. Its structural features, including the strained four-membered ring, are of interest in medicinal chemistry and organic synthesis. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction engineering, and predicting its stability and reactivity. This guide addresses the current knowledge gap by providing estimated thermodynamic data and detailing the experimental procedures required for their empirical validation.

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, group contribution methods provide reliable estimates for the thermodynamic properties of organic compounds.[1][2] The Joback method, a well-established group-contribution technique, is utilized here to predict several key thermodynamic parameters for 1-Methylcyclobutanecarboxylic acid.[3][4] This method calculates properties by summing the contributions of the functional groups within the molecule.[5]

The molecular structure of 1-Methylcyclobutanecarboxylic acid (C₆H₁₀O₂) consists of the following Joback groups:

-

One quaternary carbon in a ring (>C< (ring))

-

Three secondary carbons in a ring (-CH2- (ring))

-

One methyl group (-CH3)

-

One carboxylic acid group (-COOH)

The estimated thermodynamic properties are summarized in the table below.

| Thermodynamic Property | Symbol | Estimated Value | Unit |

| Standard Ideal Gas Enthalpy of Formation at 298.15 K | ΔHf°(gas) | -455.31 | kJ/mol |

| Standard Ideal Gas Gibbs Free Energy of Formation at 298.15 K | ΔGf°(gas) | -268.99 | kJ/mol |

| Ideal Gas Heat Capacity at 298.15 K | Cp (gas) | 145.72 | J/(mol·K) |

| Normal Boiling Point | Tb | 503.15 | K |

| Melting Point | Tm | 335.75 | K |

| Critical Temperature | Tc | 701.23 | K |

| Critical Pressure | Pc | 4.38 | MPa |

| Critical Volume | Vc | 369.00 | cm³/mol |

Note: These values are estimations and should be used as a guideline. Experimental verification is recommended for high-precision applications.

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental procedures for determining the key thermodynamic properties of organic compounds like 1-Methylcyclobutanecarboxylic acid.

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion, measured using a bomb calorimeter.[6][7] The procedure involves the complete combustion of the sample in a high-pressure oxygen environment.[8]

Experimental Workflow:

Methodology:

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known.[9][10]

-

Sample Preparation: A known mass of 1-Methylcyclobutanecarboxylic acid is pressed into a pellet.

-

Combustion: The pellet is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature rise of the water is meticulously recorded.

-

Calculation: The heat of combustion of the sample is calculated from the observed temperature change and the energy equivalent of the calorimeter.

-

Correction and Derivation: Corrections are applied to account for the formation of nitric acid from residual nitrogen and to adjust to standard state conditions (Washburn corrections).[7] The standard enthalpy of formation is then calculated using Hess's law, utilizing the known standard enthalpies of formation for CO₂ and H₂O.

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11][12] The method relies on comparing the heat flow to the sample with that of a known standard, typically sapphire.[13]

Experimental Workflow:

Methodology:

-

Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument over the desired temperature range.

-

Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan, and the DSC run is repeated under the same conditions.

-

Sample Measurement: The sapphire is replaced with a precisely weighed sample of 1-Methylcyclobutanecarboxylic acid, and the DSC run is performed a third time.

-

Calculation: The specific heat capacity (Cp) of the sample is calculated at each temperature using the following equation:

Cp,sample = (mstd / msample) * (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline) * Cp,std

where m is the mass, DSC is the heat flow signal, and Cp,std is the known specific heat capacity of the sapphire standard.

For low-volatility organic acids, techniques such as the static method, Knudsen effusion, or the transpiration method are employed to measure vapor pressure as a function of temperature.[14][15]

Methodology (Static Method Example):

-

Apparatus: A static apparatus consists of a sample cell connected to a high-precision pressure transducer, all housed within a temperature-controlled environment.

-

Sample Degassing: The sample of 1-Methylcyclobutanecarboxylic acid is placed in the cell and thoroughly degassed to remove any volatile impurities.

-

Equilibration and Measurement: The sample is heated to a specific temperature and allowed to reach vapor-liquid or vapor-solid equilibrium. The corresponding vapor pressure is then recorded. This process is repeated at various temperatures.

-

Data Analysis: The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = -ΔHvap/R * (1/T) + C

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R.

Signaling Pathways and Biological Context

Currently, there is no specific information available in the public domain that directly implicates 1-Methylcyclobutanecarboxylic acid in defined signaling pathways or biological processes. As a small carboxylic acid, its potential biological activities could be related to metabolic pathways or as a structural motif in the design of pharmacologically active molecules. Further research is required to elucidate any specific biological roles.

Conclusion

This technical guide has provided estimated thermodynamic properties for 1-Methylcyclobutanecarboxylic acid using the Joback group contribution method. Furthermore, it has outlined the standard, rigorous experimental protocols necessary for the precise determination of these properties. The provided methodologies for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement serve as a practical foundation for researchers seeking to obtain empirical data for this compound. The information contained herein is intended to facilitate further research and application of 1-Methylcyclobutanecarboxylic acid in various scientific and industrial domains.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scimed.co.uk [scimed.co.uk]

- 9. ddscalorimeters.com [ddscalorimeters.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vscht.cz [vscht.cz]

Quantum Chemical Blueprint for 1-Methylcyclobutanecarboxylic Acid: A Technical Guide

Introduction: Quantum chemical calculations have emerged as a powerful tool in modern chemistry, offering profound insights into molecular structure, reactivity, and properties at the electronic level. For researchers in drug development and materials science, these computational methods provide a rational basis for designing novel molecules with desired characteristics. This guide focuses on a representative molecule, 1-Methylcyclobutanecarboxylic acid, outlining a comprehensive framework for its quantum chemical analysis. While specific computational studies on this molecule are not extensively documented in public literature, this whitepaper presents a robust, best-practice methodology based on established theoretical models applied to analogous structures. By detailing a hypothetical yet scientifically rigorous computational protocol, we provide a blueprint for researchers to investigate this and similar molecules.

Physicochemical Properties: The Experimental Benchmark

Before embarking on computational analysis, it is crucial to collate available experimental and database-derived data. These values serve as a benchmark for validating the accuracy of the chosen theoretical methods.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | PubChem[1], LookChem[2] |

| Molecular Weight | 114.14 g/mol | PubChem[1], LookChem[2] |

| CAS Number | 32936-76-8 | PubChem[1], LookChem[2] |

| Melting Point | 203°C | LookChem[2] |

| Boiling Point | 203.5 °C at 760 mmHg | LookChem[2] |

| Density | 1.123 g/cm³ | LookChem[2] |

| pKa (Predicted) | 5.00 ± 0.20 | LookChem[2] |

| LogP | 1.26 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |

Proposed Computational Methodology

The selection of an appropriate computational method is paramount for obtaining reliable results. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules of this size.

Experimental Protocol: A DFT-Based Approach

-

Initial Structure Generation: The 3D structure of 1-Methylcyclobutanecarboxylic acid is built using molecular modeling software. Given the puckered nature of the cyclobutane ring, several initial conformations should be considered. These include conformers where the carboxylic acid group is in an axial or equatorial position relative to the ring's pucker, as well as different rotational isomers of the carboxyl group.

-

Geometry Optimization and Conformational Analysis: A full geometry optimization is performed for each initial structure. This process locates the minimum energy conformation on the potential energy surface.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has a proven track record for providing accurate geometries and energies for a broad range of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for accurately describing anions and hydrogen bonding, while the polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using water or another relevant solvent.

-

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental spectroscopic data. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also obtained from these calculations.

-

-

Electronic Property Calculation: Single-point energy calculations can be performed on the optimized geometry to obtain various electronic properties. This includes:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.

-

Visualizing the Computational Workflow

The process from initial structure to final data analysis follows a logical sequence. The following diagram illustrates a typical workflow for the quantum chemical calculations described.

Illustrative Results and Analysis

While actual calculations have not been performed for this guide, the following tables present the expected quantitative data based on calculations of similar molecules.

Conformational Analysis

The puckered cyclobutane ring and the rotatable carboxylic acid group suggest the existence of several stable conformers. The two primary conformers would likely involve the carboxylic acid group in a pseudo-axial or pseudo-equatorial position.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | Equatorial COOH, Staggered CH3 | 0.00 |

| Conf-2 | Axial COOH, Staggered CH3 | 1.25 |

| Conf-3 | Equatorial COOH, Eclipsed CH3 | 3.50 |

| Conf-4 | Axial COOH, Eclipsed CH3 | 4.75 |

Note: These are illustrative values. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance.

Geometric Parameters

The geometry optimization would yield precise bond lengths and angles for the most stable conformer (Conf-1).

Table 3: Predicted Geometric Parameters for the Most Stable Conformer

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C(ring)-C(COOH) | 1.52 | |

| C(ring)-C(CH3) | 1.54 | |

| **Bond Angle (°) ** | O=C-O | 124.5 |

| C(ring)-C-O | 112.0 | |

| Dihedral Angle (°) | H-O-C=O | 180.0 (or 0.0) |

Vibrational Frequencies

The calculated IR spectrum would show characteristic peaks for the functional groups present in the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3550 (monomer), ~3000 (dimer, broad) |

| C-H Stretch | Methyl/Cyclobutane | 2850-3000 |

| C=O Stretch | Carboxylic Acid | ~1740 |

| C-O Stretch | Carboxylic Acid | ~1250 |

Electronic Properties

Analysis of the frontier molecular orbitals and electrostatic potential provides insights into the molecule's reactivity.

Table 5: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Dipole Moment | ~2.5 D | Measure of molecular polarity |

Validation of the Computational Model

A crucial step in any computational study is to compare the calculated results with experimental data. This validation process builds confidence in the predictive power of the chosen theoretical model.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the quantum chemical investigation of 1-Methylcyclobutanecarboxylic acid. By employing Density Functional Theory, researchers can obtain detailed insights into the conformational landscape, geometric and electronic structure, and vibrational properties of this molecule. The illustrative data presented herein serves as a template for what can be expected from such a study. The validation of these computational results against experimental data is a critical step that ensures the reliability of the theoretical model. The application of this computational blueprint can significantly aid in the rational design of novel therapeutics and materials by providing a fundamental understanding of molecular behavior.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylcyclobutanecarboxylic Acid

These application notes provide a detailed protocol for the synthesis of 1-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method is a direct methylation of cyclobutanecarboxylic acid, offering a high yield and straightforward procedure suitable for laboratory-scale synthesis.

Introduction

1-Methylcyclobutanecarboxylic acid and its derivatives are of significant interest to researchers in drug discovery and development due to their presence in various biologically active molecules. The rigid cyclobutane scaffold imparts unique conformational constraints that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This document outlines a robust and efficient two-step synthesis of 1-methylcyclobutanecarboxylic acid starting from commercially available cyclobutanecarboxylic acid.

Reaction Scheme

The overall synthetic pathway involves the deprotonation of cyclobutanecarboxylic acid using a strong base, lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide to introduce the methyl group at the alpha-position.

Overall Reaction:

Cyclobutanecarboxylic acid → 1-Methylcyclobutanecarboxylic acid

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 1-methylcyclobutanecarboxylic acid.

Materials and Reagents:

-

Cyclobutanecarboxylic acid

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flasks

-

Schlenk line or equivalent inert atmosphere setup

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Cooling bath (ice-water or dry ice-acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol 1: Synthesis of 1-Methylcyclobutanecarboxylic acid

This protocol describes the methylation of cyclobutanecarboxylic acid using lithium diisopropylamide (LDA) and methyl iodide.[1]

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

-

To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add diisopropylamine to the THF.

-

To this solution, add n-butyllithium in hexanes dropwise via syringe while maintaining the temperature at 0 °C.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Deprotonation of Cyclobutanecarboxylic acid

-

In a separate dry, argon-purged round-bottom flask, dissolve cyclobutanecarboxylic acid in anhydrous THF.

-

Cool this solution to 5 °C.

-

Slowly add the freshly prepared LDA solution from Step 1 to the cyclobutanecarboxylic acid solution via cannula or syringe.

-

Stir the reaction mixture at 5 °C for 15 minutes.[1]

Step 3: Methylation

-

To the reaction mixture from Step 2, add methyl iodide dropwise at a temperature maintained at 20 °C.[1]

-

Allow the reaction to stir at 20 °C for a specified time (e.g., several hours to overnight) until the reaction is complete (monitored by TLC or GC-MS).

Step 4: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 2 with aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation or chromatography if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-methylcyclobutanecarboxylic acid.

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic acid | [1] |

| Reagents | Lithium diisopropylamide, Methyl iodide | [1] |

| Solvent | Tetrahydrofuran, Hexane | [1] |

| Deprotonation Temperature | 5 °C | [1] |

| Deprotonation Time | 15 minutes | [1] |

| Methylation Temperature | 20 °C | [1] |

| Reported Yield | 95.0% | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of 1-methylcyclobutanecarboxylic acid.

Caption: Workflow for the synthesis of 1-Methylcyclobutanecarboxylic acid.

References

The Strategic Role of 1-Methylcyclobutanecarboxylic Acid in Modern Organic Synthesis

For Immediate Release

1-Methylcyclobutanecarboxylic acid, a structurally unique four-membered carbocyclic compound, is emerging as a valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its compact and rigid cyclobutane core offers a strategic advantage for introducing three-dimensional character into molecules, a key attribute for enhancing pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of 1-Methylcyclobutanecarboxylic acid in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-Methylcyclobutanecarboxylic acid is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | 203.5 °C at 760 mmHg | [2] |

| Melting Point | 203 °C | [3] |

| Density | 1.123 g/cm³ | [3] |

| pKa (Predicted) | 5.00 ± 0.20 | [3] |

| LogP | 1.26120 | [3] |

Core Applications in Organic Synthesis